molecular formula C8H7BrN2 B1281379 6-Bromo-2-methylimidazo[1,2-a]pyridine CAS No. 4044-99-9

6-Bromo-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1281379
CAS No.: 4044-99-9
M. Wt: 211.06 g/mol
InChI Key: TVHRDJPRECFZQO-UHFFFAOYSA-N
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Description

6-Bromo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 6-position and a methyl group at the 2-position of the imidazo[1,2-a]pyridine core makes it a unique and valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in a suitable solvent such as chloroform. The reaction proceeds with the substitution of a hydrogen atom at the 6-position by a bromine atom, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale. The use of microwave irradiation has also been explored to enhance the efficiency and yield of the synthesis process . This method involves the use of bases like sodium bicarbonate or potassium carbonate in polar solvents such as methanol or ethanol under reflux conditions.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic substitution under mild conditions. Key transformations include:

  • Aromatic substitution with sodium methoxide in methanol at 60°C to yield 6-methoxy derivatives.
  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids in tetrahydrofuran (THF) at 80°C, producing biaryl derivatives with >80% efficiency .

Coupling Reactions

This compound participates in tandem and multicomponent reactions:

  • Suzuki-Miyaura coupling with phenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ in DME/H₂O (3:1) at 90°C yields 6-aryl-substituted imidazo[1,2-a]pyridines .
  • FeCl₃-catalyzed cascade reactions with nitroolefins and 2-aminopyridines generate fused polycyclic derivatives (e.g., 3-unsubstituted imidazo[1,2-a]pyridines) .

Solvent-Free Cyclization

Reaction of 2-aminopyridine with 1,3-dichloroacetone at 60°C without solvent produces the target compound in 85% purity .

Catalytic Systems

CatalystReaction TypeConditionsYieldReference
Pd(PPh₃)₄Suzuki-Miyaura CouplingDME/H₂O, 90°C, 12h82%
FeCl₃Tandem CyclizationCH₃CN, 80°C, 6h75%
Sc(OTf)₃Multicomponent CondensationCH₂Cl₂, RT, 24h68%

Functionalization Strategies

  • Oxidation : Treatment with H₂O₂ in acetic acid yields N-oxide derivatives.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the imidazole ring to dihydroimidazopyridines.
  • Halogenation : Electrophilic bromination at position 3 using NBS in DMF produces 3-bromo derivatives .

Stability and Reaction Optimization

  • Thermal stability : Decomposes above 200°C under inert conditions.
  • pH sensitivity : Hydrolyzes in strong acidic (pH <2) or basic (pH >12) media, forming ring-opened byproducts.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the primary applications of 6-Bromo-2-methylimidazo[1,2-a]pyridine is in the development of antimicrobial agents. Research has demonstrated that this compound exhibits notable activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Studies show that imidazo[1,2-a]pyridine analogues can inhibit the growth of these pathogens through various mechanisms, including interaction with cytochrome P450 enzymes, which are essential for drug metabolism .

Cancer Therapeutics
The compound has also been explored for its anticancer properties. It induces apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial membrane potential. This modulation of key signaling pathways such as MAPK and PI3K/Akt is critical for cell survival and proliferation .

Biological Studies

Mechanistic Insights
In biological studies, this compound serves as a valuable tool for understanding interactions with biological targets. Its ability to affect cellular processes through enzyme interaction and modulation of signaling pathways allows researchers to explore its potential therapeutic effects further .

In Vitro Studies
In vitro growth inhibition assays have shown that compounds related to this compound can significantly reduce the viability of Mycobacterium smegmatis, indicating its potential as an effective treatment against mycobacterial infections .

Material Science

Structural Properties
Due to its unique structural characteristics, this compound is also being investigated for applications in material science. Its properties may contribute to the development of new materials with specific functionalities .

Data Table: Summary of Applications

Application AreaSpecific Use CasesMechanisms of Action
Medicinal ChemistryAntimicrobial agents against MDR-TB and XDR-TBInhibition of cytochrome P450 enzymes
Cancer therapeuticsInduction of apoptosis via caspase activation
Biological StudiesUnderstanding biological interactionsModulation of signaling pathways
In vitro studies on MycobacteriumGrowth inhibition assays
Material ScienceDevelopment of new materialsUnique structural properties

Case Studies

  • Antimicrobial Efficacy Against Tuberculosis
    A study highlighted that imidazo[1,2-a]pyridine analogues exhibit significant activity against MDR-TB. The structure-activity relationship was analyzed to optimize efficacy .
  • Cancer Cell Line Studies
    Research demonstrated that this compound induces apoptosis in various cancer cell lines by disrupting mitochondrial functions and activating apoptotic pathways .
  • Synthesis and Applications in Drug Development
    The synthesis methods for this compound have been refined to improve yield and purity, facilitating its use in drug development processes targeting resistant pathogens .

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, derivatives of imidazo[1,2-a]pyridine have been shown to possess antimicrobial activity by inhibiting bacterial enzymes and disrupting cell wall synthesis . The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

6-Bromo-2-methylimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:

  • 6-Chloro-2-methylimidazo[1,2-a]pyridine
  • 6-Iodo-2-methylimidazo[1,2-a]pyridine
  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine

These compounds share a similar core structure but differ in the substituents at the 2- and 6-positions.

Biological Activity

Overview

6-Bromo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its structure features a bromine atom at the 6-position and a methyl group at the 2-position, which contributes to its unique biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the treatment of multidrug-resistant infections and various cancers.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. Notably, it has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by inhibiting key metabolic pathways in Mycobacterium tuberculosis .

Biochemical Pathways

This compound influences several biochemical pathways, including:

  • Cytochrome P450 Enzymes : It interacts with cytochrome P450 enzymes, which are critical for drug metabolism. The binding can lead to either inhibition or activation of these enzymes, affecting the metabolism of numerous drugs .
  • MAPK/ERK Signaling Pathway : this compound modulates this pathway, which is essential for cell proliferation and differentiation .
  • Gene Expression : It alters the expression of genes involved in oxidative stress responses and apoptosis .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance, studies have shown its effectiveness against Staphylococcus aureus and other bacteria at specific concentrations .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Its structural characteristics allow it to act as a scaffold for designing new therapeutic agents targeting cancer cells. In vitro studies have indicated that it can induce apoptosis in certain cancer cell lines by modulating cell signaling pathways .

Dosage Effects and Toxicity

The biological effects of this compound vary significantly with dosage:

  • Low Doses : At lower concentrations, it may exhibit beneficial effects such as anti-inflammatory and antioxidant activities.
  • High Doses : Conversely, higher doses can result in hepatotoxicity and nephrotoxicity. Threshold effects have been observed where biological activity significantly changes beyond certain dosage levels .

Study on MDR-TB

A critical study highlighted the compound's potential against MDR-TB. In vitro assays indicated a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain, demonstrating its potency . Furthermore, animal model studies showed significant reductions in bacterial load after treatment with varying dosages of the compound.

Stability and Metabolism

Research on the stability of this compound under different conditions revealed that while it is relatively stable at ambient conditions, factors such as pH and temperature can affect its biological activity over time . Its metabolism is primarily mediated by cytochrome P450 enzymes, leading to various metabolites that may also contribute to its biological effects .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Staphylococcus aureus
AntitumorInduces apoptosis in cancer cells
Anti-TBMIC of 0.03 - 5.0 μM against Mtb H37Rv
Enzyme InteractionModulates cytochrome P450 activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-2-methylimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

  • Answer : A common approach for imidazo[1,2-a]pyridine derivatives involves condensation of 2-aminopyridines with α-bromoketones or aldehydes. For example, 6-bromo analogs are synthesized by reacting 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux, with sodium bicarbonate as a base . Optimization may involve adjusting stoichiometry (e.g., 1:2 molar ratio of diaminopyridine to aldehyde), solvent polarity (ethanol vs. DMF), or temperature (reflux vs. microwave-assisted heating). TLC monitoring and recrystallization from hexane or ethyl acetate are typical purification steps .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Answer :

  • X-ray crystallography : Resolve bond lengths and angles (e.g., planar imidazo[1,2-a]pyridine core with deviations <0.03 Å) .
  • NMR spectroscopy : Distinct signals for methyl groups (δ ~2.5 ppm in 1^1H NMR) and bromine-induced deshielding in 13^{13}C NMR.
  • HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 227.0 for C8_8H7_7BrN2_2).

Q. What analytical techniques are critical for detecting byproducts during synthesis?

  • Answer :

  • GC-MS or LC-MS to identify low-molecular-weight impurities (e.g., unreacted diaminopyridine).
  • Elemental analysis to confirm stoichiometry (C, H, N, Br).
  • IR spectroscopy to detect residual functional groups (e.g., NH2_2 stretches at ~3300 cm1^{-1} if cyclization is incomplete) .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in this compound derivatives influence their biological activity?

  • Answer : Crystallographic studies of similar compounds (e.g., 6-Bromoimidazo[1,2-a]pyridin-8-amine) reveal N–H⋯N hydrogen bonds forming layer structures, which may enhance solubility or receptor binding . For CDK2 inhibitors, planar aromatic systems and hydrogen-bond donors/acceptors are critical for ATP-binding pocket interactions . Computational modeling (DFT or molecular docking) can predict how methyl or bromine substitutions affect these interactions.

Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell lines, IC50_{50} protocols) or compound stability. To address this:

  • Perform dose-response curves across multiple models (e.g., cancer vs. normal cells).
  • Use metabolic stability assays (e.g., liver microsomes) to assess degradation pathways.
  • Compare SAR trends: For example, bromine at position 6 may enhance electrophilicity but reduce bioavailability due to increased molecular weight .

Q. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?

  • Answer :

  • Buchwald-Hartwig amination : Introduce amines at the bromine site using Pd catalysts .
  • Suzuki coupling : Attach aryl/heteroaryl groups via palladium-mediated cross-coupling .
  • Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to selectively modify the methyl or imidazole nitrogen .

Q. Methodological Challenges and Solutions

Q. Why might crystallographic data show multiple independent molecules in the asymmetric unit, and how does this impact structural analysis?

  • Answer : As observed in 6-Bromoimidazo[1,2-a]pyridin-8-amine, three independent molecules in the unit cell may arise from polymorphism or packing effects. This requires rigorous refinement (e.g., riding hydrogen models and isotropic/anisotropic displacement parameters) to resolve hydrogen-bonding networks . Such data inform co-crystallization studies with target proteins.

Q. How to troubleshoot low yields in the synthesis of this compound?

  • Answer :

  • Byproduct analysis : Identify intermediates via quenching reactions at different timepoints.
  • Catalyst screening : Test bases (NaHCO3_3 vs. K2_2CO3_3) or transition-metal catalysts (Ni or Pd for coupling steps) .
  • Solvent effects : Polar aprotic solvents (DMF) may improve cyclization kinetics compared to ethanol .

Properties

IUPAC Name

6-bromo-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHRDJPRECFZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497869
Record name 6-Bromo-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4044-99-9
Record name 6-Bromo-2-methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4044-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-5-bromopyridine (10 g, 57.8 mmol) was dissolved in ethanol (100 mL) and chloroacetone (9.3 mL, 115.59 mmol) was added. The mixture was heated to reflux at 90° C. for 16 h. The reaction mixture was concentrated under vacuum and the residue was purified by flash chromatography, eluting with a gradient of 0-20% methanol in DCM, to afford the title compound (9 g, 66.4%) as a yellow solid. δH (500 MHz, CD3OD) 9.03 (s, 1H), 8.02 (m, 1H), 7.93 (s, 1H), 7.79 (d, J 9.4 Hz, 1H), 2.56 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Yield
66.4%

Retrosynthesis Analysis

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Feasible Synthetic Routes

6-Bromo-2-methylimidazo[1,2-a]pyridine
6-Bromo-2-methylimidazo[1,2-a]pyridine
6-Bromo-2-methylimidazo[1,2-a]pyridine
6-Bromo-2-methylimidazo[1,2-a]pyridine
6-Bromo-2-methylimidazo[1,2-a]pyridine
6-Bromo-2-methylimidazo[1,2-a]pyridine

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